molecular formula C12H17N3O B8567950 (4-Aminopiperidin-1-yl)(6-methylpyridin-3-yl)methanone

(4-Aminopiperidin-1-yl)(6-methylpyridin-3-yl)methanone

Cat. No. B8567950
M. Wt: 219.28 g/mol
InChI Key: YWHSDMIDSVQLFY-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Triethylamine (14 mL; WAKO) was added to a dichloromethane (98 mL) solution of Benzyl piperidin-4-ylcarbamate (5.33 g), 6-methylnicotinic acid (which may be referred to as sco100; 4.0 g; Ald), HOAt (4.0 g; Wata) and WSC.HCl (5.7 g; Wata) and the resulting mixture was stirred overnight at room temperature. Saturated sodium hydrogencarbonate solution (50 mL) was added to the reaction mixture solution, the resulting mixture was extracted, the organic layer was dried, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (Yamazen; chloroform/methanol). Palladium carbon (10% by weight, Pe-type, 3.45 g; NECHEM) was added to a methanol (90 mL) solution of this product under a nitrogen atmosphere. The atmosphere in a reaction vessel was replaced with hydrogen at room temperature, the resulting mixture was stirred overnight, the atmosphere in the reaction vessel was returned to a nitrogen atmosphere, the residue was removed by filtration, the solvent was evaporated under reduced pressure, and the residue was dried to give the title compound (4.05 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
98 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OCC2C=CC=CC=2)[CH2:3][CH2:2]1.[CH3:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](O)=[O:24])=[CH:21][N:20]=1.C1C=NC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.C(=O)([O-])O.[Na+]>ClCCl.C(N(CC)CC)C>[NH2:7][CH:4]1[CH2:3][CH2:2][N:1]([C:23]([C:22]2[CH:21]=[N:20][C:19]([CH3:18])=[CH:27][CH:26]=2)=[O:24])[CH2:6][CH2:5]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
5.33 g
Type
reactant
Smiles
N1CCC(CC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
4 g
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
5.7 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
98 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Yamazen; chloroform/methanol)
ADDITION
Type
ADDITION
Details
Palladium carbon (10% by weight, Pe-type, 3.45 g; NECHEM) was added to a methanol (90 mL) solution of this product under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The atmosphere in a reaction vessel was replaced with hydrogen at room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the residue was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C(=O)C=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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